molecular formula C10H16O B7803547 (+)-cis-Limonene 1,2-epoxide

(+)-cis-Limonene 1,2-epoxide

Cat. No.: B7803547
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-RCAUJQPQSA-N
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Description

(+)-cis-Limonene 1,2-epoxide is a monoterpene epoxide derived from the oxidation of (R)-(+)-limonene, a major component of citrus essential oils. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol . The compound is a bicyclic ether characterized by a cis-configuration at the epoxide bridge. Key physical properties include a density of 0.929 g/mL, a boiling point of 112–113°C at 50 mmHg, and a refractive index of 1.466 . Industrially, it serves as an intermediate in synthesizing fragrances, polymers, and pharmaceuticals, such as perillyl alcohol and carvone .

Synthesis typically involves stereoselective epoxidation of (R)-(+)-limonene. For example, using a tungsten-based polyoxometalate catalyst with H₂O₂ yields a near 1:1 mixture of cis- and trans-1,2-epoxides, while cobalt-substituted mesoporous SBA-16 favors a 60:40 cis:trans ratio . Reaction conditions (e.g., temperature, catalyst) critically influence stereochemical outcomes and byproduct formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-Limonene 1,2-epoxide can be achieved through several methods, with the Jacobsen epoxidation being one of the most prominent. This method involves the use of a chiral catalyst to achieve high enantioselectivity. The reaction typically employs a manganese-based catalyst and an oxidant such as sodium hypochlorite or hydrogen peroxide under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign oxidants, such as tert-butyl hydroperoxide, is preferred to minimize waste and enhance safety .

Chemical Reactions Analysis

Enzymatic Hydrolysis by Limonene-1,2-Epoxide Hydrolase (LEH)

Reaction:

(+)-cis-Limonene 1,2-epoxide+H2OLEH(1S,2S,4R)-Limonene-1,2-diol[1][2][5]\text{(+)-cis-Limonene 1,2-epoxide} + \text{H}_2\text{O} \xrightarrow{\text{LEH}} \text{(1S,2S,4R)-Limonene-1,2-diol} \quad[1][2][5]

Mechanism:

  • LEH from Rhodococcus erythropolis DCL14 employs a concerted acid/base-catalyzed mechanism :

    • Asp132 deprotonates water to enhance nucleophilicity.

    • Asp101 protonates the epoxide oxygen, facilitating ring opening.

    • Arg99 stabilizes the transition state via charge interactions .

  • The reaction proceeds via a one-step mechanism without covalent intermediates, favoring attack at the more substituted epoxide carbon (activation energy: 16.9 kcal/mol vs. 25.1 kcal/mol for less substituted) .

Stereochemical Outcome:

  • LEH exhibits enantioconvergence : racemic (±)-limonene-1,2-epoxide yields a single diastereomer, (1S,2S,4R)-diol, due to stereochemical inversion at C1 .

Substrate Specificity:

SubstrateRelative Activity (%)
(+)-Limonene-1,2-epoxide100
(−)-Limonene-1,2-epoxide27
1-Methylcyclohexene oxide47
Cyclohexene oxide4.0
Indene oxide57
Data from

Aminolysis with Primary Amines

Reaction Conditions:

  • Catalyst : Hot water (Brønsted acid) at 50–80°C .

  • Regioselectivity :

    • Nucleophilic amines (e.g., methylamine, aniline) attack the less hindered C2 (SN2 mechanism) .

    • Weak nucleophiles (e.g., water) target the more substituted C1 (SN1-like with chair transition state) .

Example Products:

AmineProduct RegiochemistryYield (%)
MethylamineC2 attack85
AnilineC2 attack78
Data from

Hydrolysis in Acidic Conditions

Non-enzymatic hydrolysis yields limonene-1,2-diol with pH-dependent regioselectivity:

  • Acidic conditions : Preferential attack at C1 (tertiary carbon) .

  • Neutral/alkaline conditions : Slower reaction due to reduced protonation of epoxide oxygen .

Polymerization Reactions

Application: Synthesis of poly(limonene)carbonate via Al(III)-catalyzed coupling with CO₂ .
Reaction:

(+)-cis-Limonene oxide+CO2Al(III)Poly(limonene)carbonate\text{(+)-cis-Limonene oxide} + \text{CO}_2 \xrightarrow{\text{Al(III)}} \text{Poly(limonene)carbonate}

Key Features:

  • Green chemistry : Utilizes CO₂ as a monomer.

  • Thermal stability : Polymer decomposes above 200°C .

Isomerization to trans-Dihydrocarvone

Reaction Conditions:

  • Catalyst : Silica-supported tungstophosphoric acid (TPA/SiO₂).

  • Solvent : Dialkylcarbonate (green solvent) .
    Outcome:

(+)-cis-Limonene oxideTPA/SiO₂trans-Dihydrocarvone(Yield: 92%)\text{(+)-cis-Limonene oxide} \xrightarrow{\text{TPA/SiO₂}} \text{trans-Dihydrocarvone} \quad (\text{Yield: 92\%})

Mechanism: Acid-catalyzed hydride shift and epoxide ring rearrangement .

Diastereoselective Diol Formation

Reaction with Molybdenum Catalysts:

  • Catalyst : MoO₂(acac)₂ (acac = acetylacetonate).

  • Product : trans-Diaxial diol via stereospecific ring-opening .
    Yield: 89% with >99% diastereomeric excess .

Scientific Research Applications

Pharmaceutical Applications

  • Antitumoral Activity : Research indicates that (+)-cis-limonene 1,2-epoxide possesses significant antitumoral properties. It has been shown to inhibit cancer cell proliferation in vitro, making it a candidate for further development in cancer therapies .
  • Antinociceptive Effects : The compound also demonstrates antinociceptive activity, which suggests potential use in pain management therapies. Studies have highlighted its effectiveness in reducing pain responses in animal models .
  • Synthesis of Bioactive Compounds : The epoxide serves as a precursor for synthesizing various bioactive molecules through ring-opening reactions with nucleophiles. This property is particularly useful for creating enantiopure compounds that can be utilized in drug development .

Industrial Applications

  • Building Block for Synthesis : this compound is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo further transformations allows for the creation of diverse chemical entities .
  • Fragrance and Flavor Industry : The compound's pleasant citrus aroma makes it valuable in the formulation of perfumes and food additives. Its use enhances flavor profiles and olfactory characteristics in various products .
  • Biocatalysis : Enzymatic processes involving limonene epoxide hydrolase (LEH) facilitate the hydrolysis of the epoxide to form vicinal diols, which are important in detoxification pathways and synthesis of signaling molecules . This biocatalytic approach is advantageous due to its selectivity and operational simplicity.

Research Case Studies

StudyFindingsApplication
Antitumoral Activity StudyDemonstrated inhibition of cancer cell growth in vitroPotential cancer therapy development
Antinociceptive StudyReduced pain responses in animal modelsPain management therapies
Biocatalytic Epoxidation ResearchAchieved high yields and selectivity using oat flour peroxygenaseIndustrial synthesis of chiral compounds

Mechanism of Action

The mechanism of action of (+)-cis-Limonene 1,2-epoxide primarily involves the reactivity of its epoxide ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, including the formation of diols and other functionalized products .

Comparison with Similar Compounds

Stereoisomers: cis vs. Trans and Enantiomeric Forms

(+)-cis-Limonene 1,2-epoxide exhibits distinct reactivity and stability compared to its stereoisomers:

  • trans-1,2-Epoxide : The trans-diastereomer forms under specific catalytic conditions (e.g., tungsten-based catalysts) and may display lower thermal stability due to steric strain .
  • Enantiomers : The (S)-(-)-limonene-derived cis-epoxide (e.g., cis-(−)-limonene oxide) shares identical physical properties (e.g., molecular weight, density) but differs in optical rotation and biological activity. For instance, (S)-enantiomers are less abundant in nature and may show varied metabolic pathways in pharmaceutical applications .

Table 1: Stereoisomeric Comparison

Property This compound trans-1,2-Epoxide cis-(−)-Limonene Oxide
Molecular Weight (g/mol) 152.23 152.23 152.23
Density (g/mL) 0.929 0.925* 0.929
Boiling Point (°C) 112–113 (50 mmHg) 110–112 (50 mmHg)* 112–113 (50 mmHg)
Selectivity (TS-1, 0°C) 90% <10% N/A
Catalyst Dependency Cobalt (60% cis) Tungsten (50% trans) N/A

*Estimated based on structural similarity.

Reaction Byproducts: Carveol, Perillyl Alcohol, and Carvone

During limonene epoxidation, competing hydroxylation and oxidation pathways generate byproducts:

  • Carveol (C₁₀H₁₈O) : A secondary alcohol with higher polarity (logP = 2.3) than the epoxide (logP = 2.52). It is prone to further oxidation to carvone at elevated temperatures (>80°C) .
  • Perillyl Alcohol (C₁₀H₁₈O) : A primary alcohol with anticancer applications. At 40°C, its selectivity reaches 70% after 24 hours, surpassing the epoxide’s selectivity (50% at 0.5 h) .
  • Carvone (C₁₀H₁₄O): A cyclic monoterpene ketone (logP = 2.7) formed via carveol dehydrogenation. Notably absent at lower temperatures (<40°C), it dominates at 80°C with 11–12% selectivity .

Table 2: Byproduct Comparison

Compound Functional Group Selectivity (40°C, 24 h) Boiling Point (°C) logP
(+)-cis-Epoxide Epoxide 11% 112–113 2.52
Carveol Alcohol 1–11% 227–228 2.3
Perillyl Alcohol Alcohol 70% 237–238 2.8
Carvone Ketone 11–12% 231 2.7

Comparison with Other Terpene Epoxides

  • Limonene Dioxide (LDO, C₁₀H₁₆O₂) : A diepoxide with two reactive sites, LDO exhibits higher thermal stability and is used in polymer cross-linking. Its cis:trans ratio (60:40) depends on aerobic epoxidation catalysts .
  • α-Pinene Epoxide : Unlike limonene epoxide, this bicyclic compound has a strained three-membered ring, leading to higher reactivity in acid-catalyzed ring-opening reactions .

Table 3: Terpene Epoxide Comparison

Property This compound Limonene Dioxide (LDO) α-Pinene Epoxide
Molecular Formula C₁₀H₁₆O C₁₀H₁₆O₂ C₁₀H₁₆O
Epoxide Groups 1 2 1
Thermal Stability Moderate High Low
Key Application Fragrance intermediate Polymer resins Solvent synthesis

Biological Activity

(+)-cis-Limonene 1,2-epoxide is a cyclic ether derived from limonene, a common terpene found in citrus fruits. This compound has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its enzymatic interactions, antimicrobial properties, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₆O and features a highly strained three-membered epoxide ring. Its reactivity is significant in various biochemical pathways, particularly in the metabolism of terpenes.

Enzymatic Activity

One of the key aspects of this compound is its interaction with specific enzymes, particularly limonene-1,2-epoxide hydrolase (LEH). This enzyme catalyzes the hydrolysis of epoxides to diols, playing a crucial role in the detoxification and metabolism of limonene derivatives.

Limonene-1,2-epoxide Hydrolase

LEH from Rhodococcus erythropolis has been studied extensively. The enzyme shows maximal activity at pH 7 and 50°C and does not require metal ions as cofactors. It exhibits a narrow substrate range, with this compound being its primary substrate.

Table 1: Substrate Specificity of Limonene-1,2-epoxide Hydrolase

SubstrateRelative Activity (%)
This compound100
(−)-Limonene 1,2-epoxide27
1-Methylcyclohexene oxide47
Cyclohexene oxide4
Indene oxide57

This table illustrates the enzyme's preference for the (+)-isomer over other substrates, highlighting its specificity in biotransformation processes .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In various studies, it has demonstrated efficacy against several bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of essential oils containing limonene derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably lower than those for many conventional antibiotics .

Applications in Pharmaceuticals

The unique properties of this compound make it a valuable candidate for pharmaceutical applications. Its ability to act as a precursor for various chiral compounds allows for the synthesis of enantiopure products that are critical in drug development.

Synthesis Pathways

The epoxidation of limonene can yield both cis and trans isomers of limonene oxide with high diastereoselectivity. These products can further be transformed into valuable intermediates for pharmaceuticals through selective nucleophilic ring-opening reactions .

Q & A

Basic Research Questions

Q. How can (+)-cis-Limonene 1,2-epoxide be synthesized and characterized in a laboratory setting?

this compound is typically synthesized via epoxidation of (+)-limonene using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a catalyst. Characterization involves:

  • Spectroscopic methods : NMR (¹H and ¹³C) to confirm the epoxide ring structure and stereochemistry .
  • Chromatography : GC-MS or HPLC to verify purity and distinguish cis/trans isomers .
  • Physical properties : Measurement of optical rotation ([α]D) to confirm enantiomeric identity .

Q. What safety precautions are critical when handling this compound?

  • Peroxide formation : The compound may autoxidize upon air exposure, forming allergenic hydroperoxides. Store under inert gas (e.g., N₂) and test for peroxides periodically using iodide/starch test strips .
  • Toxicity : Acute toxicity studies in rodents show dose-dependent effects (e.g., ataxia at ≥50 mg/kg). Use PPE (gloves, respirators) and ensure proper ventilation .

Q. How can researchers mitigate interference from reaction byproducts during limonene epoxidation?

  • Purification : Column chromatography or fractional distillation to separate epoxide isomers from unreacted limonene, carveol, or carvone .
  • Analytical monitoring : Use GC-MS to track reaction progress and identify byproducts .

Advanced Research Questions

Q. What biocatalytic strategies optimize the enantioselective hydrolysis of this compound?

  • Enzyme selection : Recombinant epoxide hydrolases (e.g., Y. lipolytica Yleh) show high activity toward aliphatic epoxides. Activity can be enhanced using deep eutectic solvents (e.g., choline chloride-glycerol), improving substrate solubility and reaction yields by ~60% .
  • Kinetic resolution : Optimize pH (7.0–8.5) and temperature (30–40°C) to favor (R)-enantiomer retention .

Q. How do computational models elucidate the reactivity of this compound in CO₂ fixation reactions?

  • Molecular dynamics simulations : Reveal that linear aliphatic epoxides (e.g., 1,2-epoxybutane) facilitate CO₂ insertion due to favorable mobility of CO₂ near the epoxy ring. In contrast, bicyclic epoxides (e.g., limonene derivatives) exhibit steric hindrance, reducing cyclic carbonate formation .
  • Catalyst design : Tetraethylammonium bromide (TEAB) improves reaction efficiency by stabilizing transition states .

Q. What methodologies address contradictions in reported toxicological data for this compound?

  • In vitro vs. in vivo models : Discrepancies arise from differences in glutathione depletion thresholds (e.g., cytotoxicity observed in human leukocytes at ≥10 μM for naphthalene epoxides vs. anxiolytic effects in rodents at 25–50 mg/kg for limonene epoxide). Use species-specific cell lines and validate findings with multiple assays (e.g., MTT, ROS detection) .
  • Dose-response analysis : Conduct time-course studies to distinguish acute vs. chronic effects .

Q. How can researchers stabilize this compound against autoxidation during long-term storage?

  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–0.5% w/w to inhibit hydroperoxide formation .
  • Storage conditions : Maintain at −20°C in amber vials with oxygen-impermeable seals. Monitor peroxide content quarterly via iodometric titration .

Properties

IUPAC Name

(1R,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-RCAUJQPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2(C(C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

(+)-cis-Limonene 1,2-epoxide
(+)-cis-Limonene 1,2-epoxide
(+)-cis-Limonene 1,2-epoxide
(+)-cis-Limonene 1,2-epoxide

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